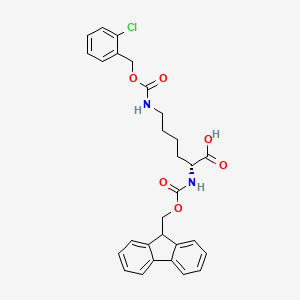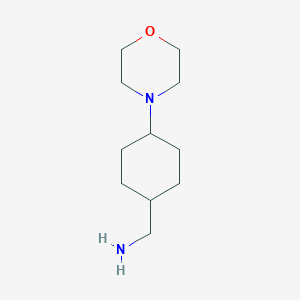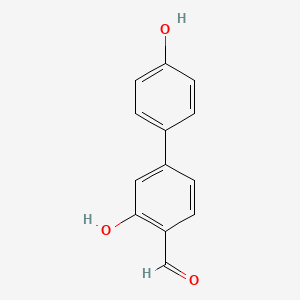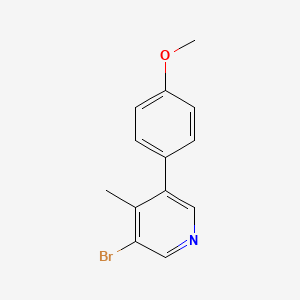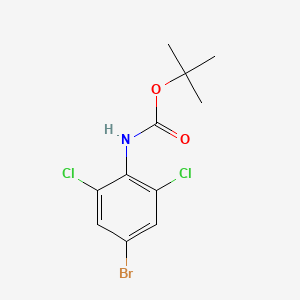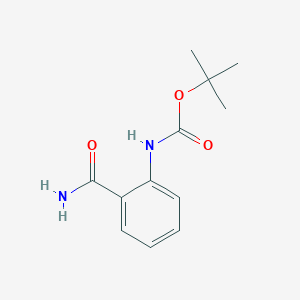
4-Nitropyrrole-2-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitropyrrole-2-carboxylic acid hydrate is an organic compound with the molecular formula C5H4N2O4·xH2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both nitro and carboxylic acid functional groups. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitropyrrole-2-carboxylic acid hydrate typically involves the nitration of pyrrole derivatives. One common method includes the reaction of 2-nitropyrrole with a carboxylating agent under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which facilitates the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and carboxylation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitropyrrole-2-carboxylic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminopyrrole-2-carboxylic acid.
Substitution: Formation of halogenated or sulfonated pyrrole derivatives.
Scientific Research Applications
4-Nitropyrrole-2-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 4-Nitropyrrole-2-carboxylic acid hydrate is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrrole-2-carboxylic acid: Similar structure but without the hydrate form.
2-Nitropyrrole: Lacks the carboxylic acid group.
4-Aminopyrrole-2-carboxylic acid: Reduction product of 4-Nitropyrrole-2-carboxylic acid hydrate.
Uniqueness
This compound is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The hydrate form also influences its physical properties, such as solubility and stability .
Properties
IUPAC Name |
4-nitro-1H-pyrrole-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-5(9)4-1-3(2-6-4)7(10)11;/h1-2,6H,(H,8,9);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBUYJLTUVVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
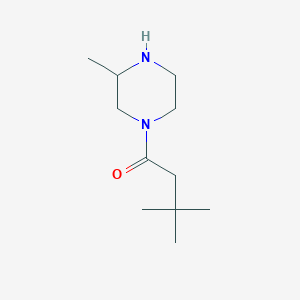
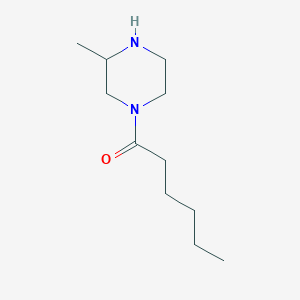
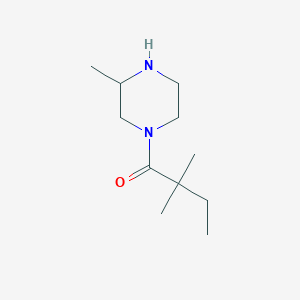
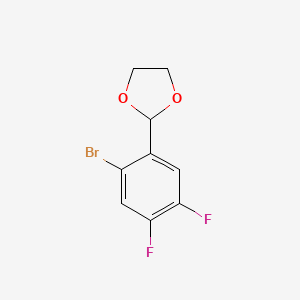

phenyl](hydroxy)boranyl}oxy)borinic acid](/img/structure/B6334581.png)
